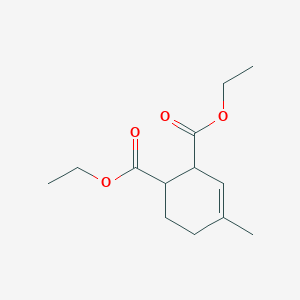
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a diester derivative of cyclohexene, characterized by the presence of two ester groups attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate typically involves the esterification of 4-methylcyclohex-3-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but with optimized parameters for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methylcyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-methylcyclohex-3-ene-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form the corresponding acids, which can then participate in various biochemical pathways. The cyclohexene ring provides a rigid framework that can interact with enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- Diethyl 3-methylcyclohex-3-ene-1,2-dicarboxylate
Uniqueness
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is unique due to the presence of a methyl group at the 4-position of the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
112289-99-3 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-16-12(14)10-7-6-9(3)8-11(10)13(15)17-5-2/h8,10-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
FGEFOCWUGBNFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=CC1C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


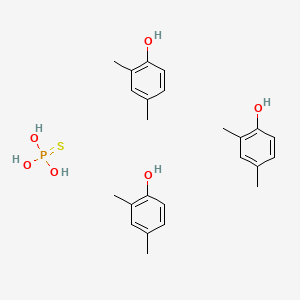
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)

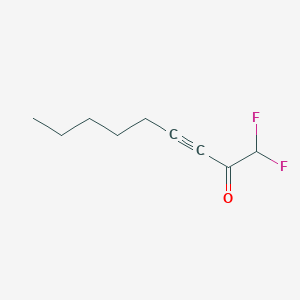


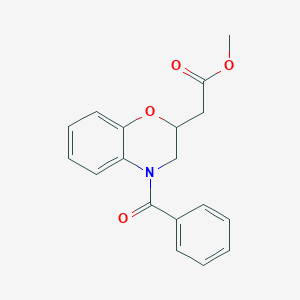
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)

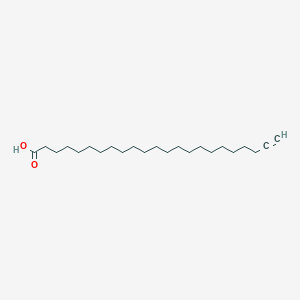

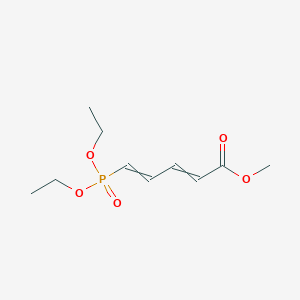
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)
